molecular formula C21H17N3O2 B5044819 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 6969-04-6

5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5044819
CAS No.: 6969-04-6
M. Wt: 343.4 g/mol
InChI Key: DJTKIILFRBLODT-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group at the 5-position and diphenyl groups at the 1 and 3 positions, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: Medicinal chemists explore this compound for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, it can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the diphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    1,3-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the nitrophenyl group, which may result in different biological activities.

    5-(4-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with the nitro group in a different position, potentially altering its reactivity and biological properties.

    5-(3-aminophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: The amino group can lead to different interactions with biological targets compared to the nitro group.

Uniqueness: The presence of the nitrophenyl group at the 5-position in 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-(3-nitrophenyl)-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-24(26)19-13-7-10-17(14-19)21-15-20(16-8-3-1-4-9-16)22-23(21)18-11-5-2-6-12-18/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTKIILFRBLODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290041
Record name 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6969-04-6
Record name NSC66225
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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